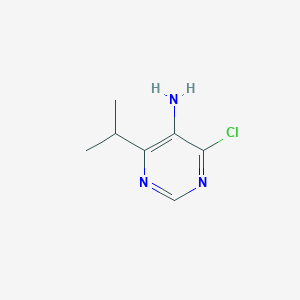

4-Chloro-6-isopropylpyrimidin-5-amine

Description

Properties

Molecular Formula |

C7H10ClN3 |

|---|---|

Molecular Weight |

171.63 g/mol |

IUPAC Name |

4-chloro-6-propan-2-ylpyrimidin-5-amine |

InChI |

InChI=1S/C7H10ClN3/c1-4(2)6-5(9)7(8)11-3-10-6/h3-4H,9H2,1-2H3 |

InChI Key |

SSKNBYJNAGUVSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=NC=N1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Chloro-6-isopropylpyrimidin-5-amine

Preparation from 2,4,6-Trichloropyrimidine-5-carbaldehyde

A prominent method involves the use of 2,4,6-trichloropyrimidine-5-carbaldehyde as a precursor, which can be synthesized from barbituric acid or 2,4,6-trioxohexahydropyrimidine via chlorination and formylation reactions. This approach is advantageous due to the commercial availability of barbituric acid and the relatively straightforward chlorination/formylation chemistry.

Stepwise Process:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Chlorination and formylation of barbituric acid to 2,4,6-trichloropyrimidine-5-carbaldehyde | Chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or phosphorus pentachloride (PCl5); formylating agents like N,N-dimethylformamide (DMF) or N-methylformanilide; solvents include toluene, xylene, or chlorinated hydrocarbons; reflux conditions | Reaction temperature and time depend on solvent; removal of residual chlorinating agents required |

| 2 | Selective substitution of chlorine atoms at 2 and 4 positions with protective groups or leaving them intact | Controlled reaction conditions to maintain selectivity | |

| 3 | Introduction of isopropyl group at 6-position via organometallic addition | Use of isopropylmagnesium bromide or chloride in tetrahydrofuran (THF) with lithium cuprous chloride (Li2CuCl4) catalyst | Reaction performed at room temperature; aqueous workup and purification by chromatography or crystallization; yields around 42% reported |

| 4 | Conversion of 5-formyl group to 5-amine | Amination via reductive amination or nucleophilic substitution with ammonia or amine sources |

This method is documented in patent literature and has been optimized to avoid hazardous reagents and extreme conditions seen in earlier multi-step syntheses.

Alkylation of Pyrimidine Derivatives

Another approach involves direct alkylation of pyrimidine derivatives:

- Starting from 4-chloropyrimidin-2-amine derivatives, the isopropyl group is introduced at the 6-position by alkylation using isopropyl halides (e.g., isopropyl bromide) in the presence of bases such as potassium carbonate.

- This method allows for substitution reactions at the 4-position chlorine, enabling further functionalization.

- The chlorine atom at the 4-position can be substituted with nucleophiles like amines, thiols, or alkoxides under appropriate conditions, providing versatility for downstream chemistry.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Reagents/Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Chlorination/Formylation of Barbituric Acid | Barbituric acid | Chlorination, formylation, isopropylation, amination | POCl3, DMF, isopropylmagnesium bromide, Li2CuCl4 catalyst, THF | ~40-50% | Economical, avoids hazardous reagents, scalable | Multi-step, requires careful control |

| Alkylation of Pyrimidine Derivatives | 4-Chloropyrimidin-2-amine | Alkylation at C6, substitution at C4 | Isopropyl halides, K2CO3, nucleophiles for substitution | Variable | Versatile for further modifications | May require protection/deprotection steps |

Analytical and Experimental Considerations

- Reactions are typically conducted under anhydrous and oxygen-free conditions using Schlenk techniques to prevent moisture and air-sensitive reagent degradation.

- Purification is commonly achieved by flash column chromatography on silica gel or crystallization.

- Characterization involves ^1H and ^13C NMR spectroscopy, with chemical shifts and coupling constants confirming substitution patterns and purity.

- Reaction monitoring is often performed by thin-layer chromatography (TLC) under UV light or staining reagents.

Research Findings and Optimization

- The use of Li2CuCl4 as a catalyst in the isopropylation step has been shown to improve yields and selectivity.

- Avoidance of hazardous oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and peracetic acid enhances process safety and environmental profile.

- One-pot procedures integrating isopropylation and subsequent steps reduce isolation and purification burdens, increasing overall efficiency.

- Reaction temperatures are generally mild (room temperature to reflux), with some steps requiring careful temperature control to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-isopropylpyrimidin-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized pyrimidine derivatives .

Scientific Research Applications

4-Chloro-6-isopropylpyrimidin-5-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Research: It is employed in studies investigating the biological activities of pyrimidine derivatives, such as their anti-inflammatory, antiviral, and antibacterial properties.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-isopropylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and the target being studied .

Comparison with Similar Compounds

Substituent Variations and Structural Similarity

Key structural analogs differ in substituent positions, halogenation, and functional groups. Below is a comparative analysis:

Structural Insights :

- Amine Position : The 5-amine group in the target compound (vs. 2- or 4-amine in analogs) may enhance intramolecular hydrogen bonding, affecting solubility and crystallinity .

- Halogen and Alkyl Groups : Chlorine at position 4 (vs. 6 in CAS 852061-80-4) and isopropyl at 6 (vs. methyl in CAS 49845-33-2) influence electronic effects and steric hindrance, altering reactivity in cross-coupling reactions .

Biological Activity

4-Chloro-6-isopropylpyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chlorine atom at the 4-position and an isopropyl group at the 6-position of the pyrimidine ring, influencing its reactivity and biological properties. This article delves into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : 171.63 g/mol

- Structural Characteristics : The presence of the chlorine atom and isopropyl group significantly influences its reactivity and biological activity.

Pharmacological Effects

4-Chloro-6-isopropylpyrimidin-5-amine exhibits a range of pharmacological effects, which can be summarized as follows:

- Antimicrobial Activity : It has been reported to inhibit the growth of various bacteria and fungi, making it a candidate for developing antimicrobial agents.

- Anticancer Potential : The compound has shown promise as an inhibitor of KRAS G12C mutations, which are prevalent in several cancers including pancreatic and colorectal cancers. This suggests potential applications in targeted cancer therapies .

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, although specific targets have yet to be fully elucidated.

The biological activity of 4-Chloro-6-isopropylpyrimidin-5-amine can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Preliminary studies suggest that it may inhibit key enzymes involved in cellular processes, potentially disrupting cancer cell proliferation .

- Receptor Binding : The compound may interact with specific receptors, modulating signaling pathways critical for cell survival and proliferation .

Case Studies

- Antileishmanial Activity : In a study investigating novel antileishmanial compounds, derivatives similar to 4-Chloro-6-isopropylpyrimidin-5-amine demonstrated significant inhibitory effects on Leishmania donovani promastigotes and amastigotes. These findings highlight the potential for developing new treatments for leishmaniasis using pyrimidine derivatives .

- KRAS Inhibition : A patent application detailed methods for using 4-Chloro-6-isopropylpyrimidin-5-amine as a KRAS G12C inhibitor, showcasing its potential role in treating specific cancers resistant to conventional therapies .

Comparative Analysis

The following table summarizes the structural differences among related pyrimidine compounds and their respective biological activities:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 4-Chloro-6-methylpyrimidin-2-amine | Methyl group instead of isopropyl | Moderate antimicrobial properties |

| 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine | N-Ethyl substitution at the amine position | Potential anticancer activity |

| 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine | Trifluoromethyl group instead of isopropyl | Enhanced enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-isopropylpyrimidin-5-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and amination of pyrimidine precursors. For example, nucleophilic substitution of 4,6-dichloropyrimidine with isopropylamine under controlled pH (7–9) and temperature (60–80°C) can yield the target compound. Optimization requires monitoring via HPLC or GC-MS to balance competing side reactions (e.g., over-alkylation). Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., triethylamine) significantly influence purity .

Q. How can the molecular structure of 4-Chloro-6-isopropylpyrimidin-5-amine be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., chlorine at C4, isopropyl at C6). IR spectroscopy identifies amine N-H stretches (~3300 cm).

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and packing behavior. For related pyrimidines, crystal structures reveal planar heterocyclic cores with substituents influencing intermolecular hydrogen bonding .

Q. What analytical techniques are critical for assessing the purity and stability of 4-Chloro-6-isopropylpyrimidin-5-amine under varying storage conditions?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities.

- Stability Studies : Accelerated degradation tests (40°C/75% RH) coupled with LC-MS identify hydrolysis products (e.g., dechlorinated derivatives).

- Thermal Analysis : DSC/TGA evaluates decomposition thresholds (~200°C for similar pyrimidines) .

Advanced Research Questions

Q. How can researchers design multi-step syntheses of 4-Chloro-6-isopropylpyrimidin-5-amine derivatives while minimizing competing side reactions?

- Methodological Answer :

- Protecting Groups : Use Boc or Fmoc groups to temporarily block reactive amines during functionalization steps.

- Sequential Halogenation : Prioritize chloro-substitution at C4 before introducing bulky groups (e.g., isopropyl) to avoid steric hindrance.

- Kinetic Control : Optimize reaction time and temperature to favor intermediates (e.g., isolate 4-chloro-6-iodo precursors for cross-coupling) .

Q. What experimental strategies address discrepancies in reported biological activity data for 4-Chloro-6-isopropylpyrimidin-5-amine analogs?

- Methodological Answer :

- Standardized Assays : Replicate studies using uniform cell lines (e.g., HEK293 for receptor binding) and control batches of the compound.

- Meta-Analysis : Apply statistical frameworks (e.g., Bayesian modeling) to reconcile conflicting IC values, accounting for variables like solvent (DMSO vs. aqueous buffer) .

Q. How can solvent polarity and temperature be systematically optimized for cross-coupling reactions involving 4-Chloro-6-isopropylpyrimidin-5-amine?

- Methodological Answer :

- Factorial Design : Use a 2 factorial approach to test solvent (DMF, toluene), temperature (60–120°C), and catalyst (Pd(PPh)) combinations. Response surface methodology (RSM) identifies optimal conditions for Suzuki-Miyaura couplings .

Q. What computational approaches validate the electronic effects of substituents on the reactivity of 4-Chloro-6-isopropylpyrimidin-5-amine?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to predict electrophilic/nucleophilic sites. For example, C5’s electron-deficient nature (due to chloro and pyrimidine ring) enhances susceptibility to nucleophilic attack.

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents to guide synthetic routes .

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic data on the conformation of 4-Chloro-6-isopropylpyrimidin-5-amine derivatives?

- Methodological Answer :

- Redundancy Checks : Compare multiple crystal structures (e.g., Cambridge Structural Database) to identify common torsional angles for the isopropyl group.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···Cl contacts) that stabilize specific conformers .

Q. What statistical frameworks are suitable for analyzing variability in synthetic yields across laboratories?

- Methodological Answer :

- ANOVA : Partition variance into factors like reagent purity, humidity, and equipment calibration.

- Robust Optimization : Apply Taguchi methods to identify "noise" factors (e.g., ambient temperature fluctuations) affecting reproducibility .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield (Optimized) | 78–85% (via nucleophilic substitution) | |

| -NMR Shift | δ 1.3 (d, J=6.5 Hz, isopropyl CH) | |

| Thermal Decomposition | Onset at 215°C (TGA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.